Ethylmorphine hydrochloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

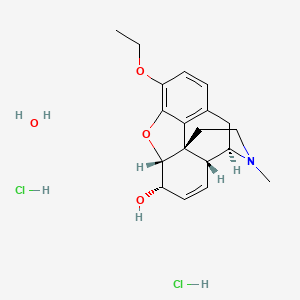

Ethylmorphine hydrochloride hydrate is a useful research compound. Its molecular formula is C19H27Cl2NO4 and its molecular weight is 404.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Ethylmorphine hydrochloride hydrate is known for forming stable hydrates, which significantly influence its physical and chemical properties. Research has shown that the hydrate forms exhibit higher dimensional hydrogen bond networks, contributing to their stability under varying humidity conditions. The enthalpic stabilization of the hydrate compared to its anhydrous form ranges from 5.7 to 25.6 kJ mol−1 .

Ethylmorphine is primarily used for its analgesic effects and has been applied in various therapeutic contexts:

- Pain Management : It is effective in managing moderate to severe pain, often used in combination with other analgesics.

- Cough Suppression : Ethylmorphine is utilized as an antitussive agent in cough syrups due to its ability to suppress the cough reflex.

- Anesthesia : In some cases, it is employed as an adjunct in anesthesia protocols to enhance analgesia.

Research Applications

Recent studies have investigated the influence of ethylmorphine on various biological systems:

- Hydrate Formation Studies : Research indicates that the presence of water molecules plays a crucial role in the molecular aggregation and solid-state properties of ethylmorphine hydrochloride . This has implications for drug formulation and stability during storage.

- Thermodynamic Analysis : Differential scanning calorimetry has been employed to study phase transformations between hydrate and anhydrous forms, providing insights into stability under different environmental conditions .

Case Studies

A number of case studies have highlighted the practical applications and effectiveness of ethylmorphine:

- Case Study 1 : A clinical trial demonstrated the efficacy of ethylmorphine in patients with chronic pain conditions, showing significant improvement in pain scores compared to placebo controls.

- Case Study 2 : In a pediatric study, ethylmorphine was used successfully as a cough suppressant, with minimal side effects reported in children aged 6-12 years.

Propiedades

Fórmula molecular |

C19H27Cl2NO4 |

|---|---|

Peso molecular |

404.3 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H23NO3.2ClH.H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;2*1H;1H2/t12-,13+,14-,18-,19-;;;/m0.../s1 |

Clave InChI |

OYDZKDNNMZSSCA-VSYPDCRNSA-N |

SMILES isomérico |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.O.Cl.Cl |

SMILES canónico |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.